(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRIBVIKCYWCH-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one derivative with 1-chloromethyl-4-cinnamylpiperazine under basic conditions, such as using sodium hydride or potassium carbonate.
Final Coupling Reaction: The final step involves coupling the intermediate with cinnamyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the cinnamyl group can be reduced to form a saturated alkyl chain.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cinnamyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.
Biology
This compound has been studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various molecular targets can influence biochemical pathways, making it a candidate for further research into its biological effects.
Medicine
In medical research, (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has shown promise in various therapeutic applications:
Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
Antioxidant Activity : The hydroxyl group in the structure can scavenge free radicals, potentially protecting cells from oxidative stress.
Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.
Industry
In industrial applications, this compound could be utilized in the development of new pharmaceuticals and agrochemicals. Its unique properties may lead to innovations in drug formulation and agricultural products aimed at pest control or plant health enhancement.
Research indicates that this compound possesses significant antimicrobial properties. For instance, studies have shown that similar chromen derivatives exhibit bactericidal effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity Table
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | TBD |
| Coumarin Derivative A | Antibacterial | 15.6 | |
| Coumarin Derivative B | Antifungal | 20.0 |
The structural features likely contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.
Mechanism of Action
The mechanism of action of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one with structurally analogous coumarin-piperazine hybrids, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Variations in the Piperazine Moiety
Key Observations :
- Lipophilicity : The cinnamyl group in the target compound increases lipophilicity compared to the chlorophenyl (Cl) or methyl (CH₃) substituents in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Polarity : The hydroxymethyl-triazole analog introduces polarity, likely improving solubility but reducing membrane permeability.
Methodological Considerations in Comparative Studies
Compound similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) and pharmacophore modeling . For example:
- Structural Similarity: The target compound shares a >70% Tanimoto similarity with the 3-chlorophenyl analog , primarily due to the conserved piperazine-chromenone backbone.
- Dissimilarity in Bioactivity: Despite structural similarities, minor substituent changes (e.g., cinnamyl vs. chlorophenyl) can drastically alter target selectivity, as seen in kinase inhibition assays .
Biological Activity
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound derived from the coumarin family, which is known for its diverse biological activities. Coumarins, including this compound, exhibit a range of pharmacological properties such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyl group in the coumarin structure can donate hydrogen atoms, which helps in scavenging free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Cell Signaling Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The compound's structural features likely contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.
Cytotoxicity
The cytotoxic effects of coumarin derivatives have been extensively studied. In vitro assays have demonstrated that several derivatives can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells . This selective cytotoxicity is crucial for developing effective anticancer agents.
Neuroprotective Effects
Coumarins are also recognized for their neuroprotective properties. They may inhibit monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can enhance neurotransmitter levels in the brain, potentially benefiting conditions like Parkinson's disease .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various coumarin derivatives found that modifications at specific positions on the chromenone ring significantly enhanced antibacterial activity against resistant strains .
- Cytotoxicity Assessment : In another investigation, derivatives similar to (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one were evaluated for their cytotoxic effects against HeLa cells, showing IC50 values ranging from 50 to 100 µM, indicating moderate efficacy .
- Neuroprotective Studies : Research has highlighted that certain coumarin derivatives exhibit protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the cinnamylpiperazine moiety into chromenone derivatives?
- Methodology : The synthesis of piperazine-linked chromenones typically involves nucleophilic substitution or reductive amination. For example, in related compounds, the cinnamylpiperazine group is introduced via coupling reactions between a piperazine derivative (e.g., 4-cinnamylpiperazine) and a bromomethyl- or chloromethyl-substituted chromenone precursor. Reaction conditions (e.g., solvent, temperature, and catalysts like TEA) are optimized to improve yield and regioselectivity .
- Data : In analogous syntheses, reactions conducted in ethanol at 140°C under sealed-tube conditions achieved coupling efficiencies of ~60–70% for similar piperazine-chromenone systems .
Q. How is structural confirmation performed for this compound, particularly the (E)-stereochemistry of the cinnamyl group?
- Methodology :
- NMR Spectroscopy : Key diagnostic signals include the trans-coupling constant (~16 Hz) between the α- and β-protons of the cinnamyl group, observed in the NMR spectrum .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 452 [M+H] for a related compound) and fragmentation patterns consistent with the piperazine-chromenone scaffold .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using programs like SHELXL or WinGX) resolves the (E)-configuration and spatial arrangement of substituents .
Q. What are the common impurities or byproducts observed during synthesis, and how are they addressed?
- Methodology : Byproducts often arise from incomplete coupling (e.g., unreacted bromomethyl-chromenone) or stereoisomerization. Purification via preparative TLC or column chromatography (using gradients of ethyl acetate/hexane) isolates the target compound. Analytical HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Scaffold Modifications : Introduce substituents at the chromenone 7-methyl or piperazine N-positions (e.g., cyclopropylmethyl, aryl groups) to assess effects on target binding. For example, cyclopropylmethyl-substituted analogs showed enhanced metabolic stability in vivo .
- In Silico Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Prioritize derivatives with improved binding affinity predicted by docking scores .
- In Vitro Screening : Test analogs against disease-relevant assays (e.g., anti-parasitic activity for Chagas disease models, as seen in BODIPY-tracer studies) .
Q. How can conflicting crystallographic data (e.g., disordered piperazine rings) be resolved during structural analysis?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (d-spacing < 1.0 Å) to reduce noise.
- Refinement : Apply restraints (e.g., DFIX, FLAT) in SHELXL to model disordered regions. For severe disorder, consider alternative space groups or twinning corrections .
- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .
Q. What experimental approaches are suitable for studying the in vivo biodistribution of this compound?
- Methodology :
- Fluorescent Probes : Attach BODIPY fluorophores to the chromenone core via non-disruptive linkers. Validate probe functionality using in vitro assays (e.g., fluorescence quenching in target tissues) .
- Radiolabeling : Incorporate or isotopes at the methyl or hydroxy positions for quantitative tracking via autoradiography or PET imaging.
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
